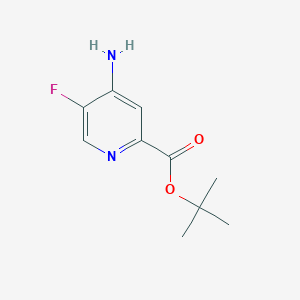
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group at the 4-position, an amino group at the 5-position, and a carboxylate group at the 2-position.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the inhibition of enzymes that are essential for the synthesis of DNA. Specifically, this compound has been shown to inhibit dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of tetrahydrofolate and thymidine, respectively. The inhibition of these enzymes leads to the depletion of these essential molecules, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against dihydrofolate reductase and thymidylate synthase, with IC50 values in the micromolar range. In vivo studies have shown that this compound exhibits potent anticancer activity in several animal models, including xenograft models of human cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 4-amino-5-fluoropyridine-2-carboxylate in lab experiments include its well-established synthesis method, its potent inhibitory activity against several enzymes, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize this compound safely.
Direcciones Futuras
Several future directions for the research on tert-butyl 4-amino-5-fluoropyridine-2-carboxylate can be identified. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as bacterial infections and viral infections. Another direction is to explore the potential of this compound as a building block for the synthesis of novel compounds with improved properties. Finally, future research can focus on improving the synthesis method of this compound to increase the yield and purity of the product.
Métodos De Síntesis
The synthesis method of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the reaction of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate with a carboxylic acid derivative. The reaction is typically carried out under mild conditions and results in high yields of the desired product. The synthesis of this compound has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition can lead to the death of cancer cells. In organic synthesis, tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including pyridine derivatives and amino acids. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers.
Propiedades
IUPAC Name |
tert-butyl 4-amino-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFPJDYKSPUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)

![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
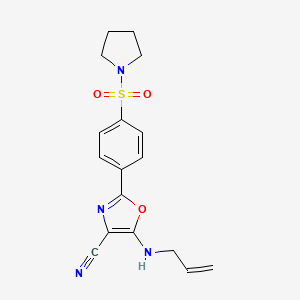
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

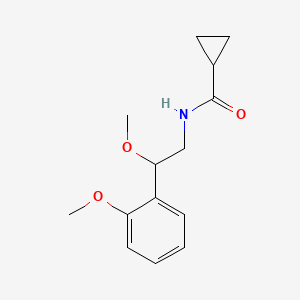
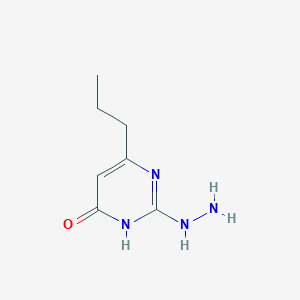
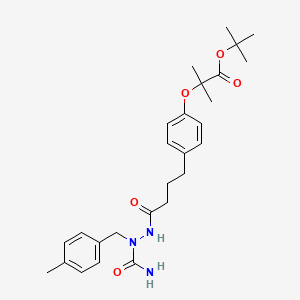


![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)